BenchChemオンラインストアへようこそ!

tert-Butyl 2-cyclopropyl-4-oxo-1,3,8-triazaspiro[4.5]dec-1-ene-8-carboxylate

Lipophilicity clogP ADMET

tert-Butyl 2-cyclopropyl-4-oxo-1,3,8-triazaspiro[4.5]dec-1-ene-8-carboxylate (CAS 1779126-43-0, MFCD26097121) is a spirocyclic intermediate utilized as a versatile building block in early-stage drug discovery. The molecule features a 1,3,8-triazaspiro[4.5]dec-1-ene core with a tert-butyl carbamate (Boc) protecting group at N8 and a cyclopropyl substituent at C2, yielding a molecular weight of 293.36 g mol⁻¹ and a molecular formula of C₁₅H₂₃N₃O₃.

Molecular Formula C15H23N3O3
Molecular Weight 293.367
CAS No. 1779126-43-0
Cat. No. B2603638
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Nametert-Butyl 2-cyclopropyl-4-oxo-1,3,8-triazaspiro[4.5]dec-1-ene-8-carboxylate
CAS1779126-43-0
Molecular FormulaC15H23N3O3
Molecular Weight293.367
Structural Identifiers
SMILESCC(C)(C)OC(=O)N1CCC2(CC1)C(=O)NC(=N2)C3CC3
InChIInChI=1S/C15H23N3O3/c1-14(2,3)21-13(20)18-8-6-15(7-9-18)12(19)16-11(17-15)10-4-5-10/h10H,4-9H2,1-3H3,(H,16,17,19)
InChIKeyLZLLDQCAAFHWTM-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

tert-Butyl 2-cyclopropyl-4-oxo-1,3,8-triazaspiro[4.5]dec-1-ene-8-carboxylate (CAS 1779126-43-0): Spirocyclic Building Block for Medicinal Chemistry Procurement


tert-Butyl 2-cyclopropyl-4-oxo-1,3,8-triazaspiro[4.5]dec-1-ene-8-carboxylate (CAS 1779126-43-0, MFCD26097121) is a spirocyclic intermediate utilized as a versatile building block in early-stage drug discovery . The molecule features a 1,3,8-triazaspiro[4.5]dec-1-ene core with a tert-butyl carbamate (Boc) protecting group at N8 and a cyclopropyl substituent at C2, yielding a molecular weight of 293.36 g mol⁻¹ and a molecular formula of C₁₅H₂₃N₃O₃ . Commercially available at purities of 95 % to 98 %, it is typically stored at 2–8 °C .

Why Generic Substitution Fails: C2 Substituent Dictates Physicochemical and Metabolic Profile in Triazaspiro[4.5]dec-1-ene Scaffolds


The 1,3,8-triazaspiro[4.5]dec-1-ene scaffold is commercially available with diverse C2 substituents (methyl, isopropyl, cyclobutyl, phenyl, cyclopropyl). Despite their shared core, the identity of the C2 group profoundly influences lipophilicity, metabolic stability, and target engagement [1]. For example, the cyclopropyl ring imparts enhanced metabolic stability compared to isopropyl or methyl analogs while maintaining a favorable balance of lipophilicity [1][2]. Consequently, these analogs are not interchangeable; selection of the optimal C2 substituent is critical for lead optimization campaigns where potency, ADMET properties, and synthetic tractability are evaluated in parallel.

Quantitative Differentiation Evidence for tert-Butyl 2-cyclopropyl-4-oxo-1,3,8-triazaspiro[4.5]dec-1-ene-8-carboxylate versus Key Analogs


Lipophilicity Tuning: Cyclopropyl Analog Exhibits Intermediate clogP Between Methyl and Cyclobutyl/Cyclopentyl Variants

The predicted clogP of the target cyclopropyl compound is 1.68, placing it between the 2-methyl analog (clogP ≈1.07) and the 2-cyclobutyl analog (clogP ≈1.11) and substantially lower than the 2-phenyl analog (clogP ≈3.5, estimated) [1][2][3]. This intermediate lipophilicity may offer a balanced profile for both permeability and solubility, an essential compromise in lead optimization.

Lipophilicity clogP ADMET Drug Design

Purity Premium: 98 % Purity Grade Available for the Cyclopropyl Analog vs. Typical 95 % for Methyl/Isopropyl/Cyclobutyl Analogs

The cyclopropyl-substituted target compound is available at 98 % purity (Leyan, Cat. 1519441) whereas the 2-methyl (95 %, Apollo Scientific), 2-isopropyl (95 %, multiple vendors), and 2-cyclobutyl (95 %, AKSci) analogs are routinely supplied at 95 % purity [1]. Higher purity reduces the burden of downstream purification in parallel synthesis and biological assays.

Purity Quality Control Reproducibility

Metabolic Stability Advantage of Cyclopropyl Group Documented Across Medicinal Chemistry Campaigns

The cyclopropyl ring is a well-established structural motif for enhancing metabolic stability in drug candidates. A comprehensive review demonstrates that installing a cyclopropyl substituent reduces oxidative metabolism by cytochrome P450 enzymes relative to open-chain alkyl groups (e.g., isopropyl) [1][2]. While direct metabolic stability data for the target compound are not publicly available, the presence of the cyclopropyl group at C2 provides a strong rationale for prioritizing this analog over the corresponding methyl or isopropyl variants when metabolic liability is a concern.

Metabolic Stability Cyclopropyl Drug Metabolism Pharmacokinetics

Molecular Weight Economy: Cyclopropyl Analog is 36 Da Lighter Than the Phenyl Analog While Retaining Drug-Like Properties

The cyclopropyl-substituted compound (MW = 293.36 g mol⁻¹) is 36.03 Da lighter than the corresponding 2-phenyl analog (MW = 329.39 g mol⁻¹) . This reduction in molecular weight, without compromising the spirocyclic core, supports higher ligand efficiency and potentially improved permeability, a key consideration in fragment-based and lead-like library design.

Molecular Weight Ligand Efficiency Drug-Likeness

Optimal Procurement Scenarios for tert-Butyl 2-cyclopropyl-4-oxo-1,3,8-triazaspiro[4.5]dec-1-ene-8-carboxylate (CAS 1779126-43-0)


Lead-like Library Synthesis Prioritizing Lipophilic Ligand Efficiency

The intermediate clogP (1.68) and molecular weight (293.36 Da) of the cyclopropyl analog make it well-suited for lead-like compound libraries [1]. Its lower lipophilicity compared to the phenyl analog and lower molecular weight than bulkier substituents enable more favorable ligand efficiency indices, facilitating hit-to-lead progression.

Parallel Synthesis Requiring High-Purity Starting Materials

With commercial availability at 98 % purity, this compound minimizes the need for pre-reaction purification in automated parallel synthesis workflows, directly improving throughput and yield consistency across dozens of reactions .

Programs Targeting Orally Bioavailable Agents with Metabolic Stability Concerns

The cyclopropyl group is documented to improve metabolic stability relative to open-chain alkyl substituents [2][3]. This building block is therefore prioritized when the target profile demands resistance to CYP-mediated oxidation, reducing the risk of late-stage pharmacokinetic failure.

Fragment-Based Drug Discovery (FBDD) Campaigns

Its spirocyclic architecture, low molecular weight, and balanced lipophilicity align with fragment-based screening principles. The cyclopropyl analog can serve as a fragment hit that already incorporates a vector for subsequent growth into higher-affinity leads [1][2].

Quote Request

Request a Quote for tert-Butyl 2-cyclopropyl-4-oxo-1,3,8-triazaspiro[4.5]dec-1-ene-8-carboxylate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.